molecular formula C15H13BrCl2O3 B3647025 {3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol

{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol

Cat. No.: B3647025
M. Wt: 392.1 g/mol
InChI Key: PBYSVMCKAMXKCA-UHFFFAOYSA-N
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Description

{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol is a complex organic compound characterized by the presence of bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of a methoxyphenyl derivative, followed by the introduction of the dichlorobenzyl group through an etherification reaction. The final step involves the reduction of the intermediate to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

{3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine and chlorine atoms can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, {3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of halogens and methoxy groups may impart specific pharmacological properties, such as antimicrobial or anticancer activity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity allows for the modification of polymers and other materials, enhancing their performance in various applications.

Mechanism of Action

The mechanism of action of {3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol involves its interaction with molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds, while the methoxy group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol
  • {3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol

Uniqueness

Compared to similar compounds, {3-bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}methanol is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-bromo-4-[(3,4-dichlorophenyl)methoxy]-5-methoxyphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrCl2O3/c1-20-14-6-10(7-19)4-11(16)15(14)21-8-9-2-3-12(17)13(18)5-9/h2-6,19H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYSVMCKAMXKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Br)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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